Product packaging for 3-Nitro-4-p-tolylpyridine(Cat. No.:)

3-Nitro-4-p-tolylpyridine

Cat. No.: B14125847
M. Wt: 214.22 g/mol
InChI Key: VPOGUTKBMHFDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitro-4-p-tolylpyridine is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . As a nitropyridine derivative, this compound is part of a class of molecules known for their electron-deficient properties, which can make them susceptible to reactions with nucleophiles and of interest in the development of more complex molecular structures . Pyridine derivatives are prominent scaffolds in medicinal chemistry and materials science. In pharmaceutical research, similar structural motifs, such as the p-tolyl group attached to heterocyclic cores, are frequently explored for their biological activity. For instance, derivatives containing the p-tolyl group have been synthesized and evaluated as potential antihyperglycemic agents and cholinesterase inhibitors, highlighting the relevance of such structures in developing therapies for conditions like diabetes and Alzheimer's disease . Furthermore, pyridine cores are valued in materials science for their electron-transporting abilities and thermal stability. The incorporation of aromatic groups like p-tolyl can influence the photophysical properties of the molecule, making it a candidate for use in the development of organic light-emitting diodes (OLEDs) and other advanced materials . Researchers may find this compound a valuable building block for the synthesis of more complex molecules, including various heterocyclic systems with potential applications in drug discovery and functional materials. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B14125847 3-Nitro-4-p-tolylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(4-methylphenyl)-3-nitropyridine

InChI

InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3

InChI Key

VPOGUTKBMHFDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitro 4 P Tolylpyridine

The synthesis of 3-Nitro-4-p-tolylpyridine involves strategic chemical transformations focusing on the regioselective introduction of a nitro group at the C-3 position of the pyridine (B92270) ring and the formation of a carbon-carbon bond to append the p-tolyl moiety at the C-4 position. The methodologies can be broadly categorized into the direct nitration of a pre-functionalized pyridine core and the construction of the nitropyridine scaffold through multicomponent reactions.

Reactivity Profiles and Derivatization Pathways of 3 Nitro 4 P Tolylpyridine

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

The presence of the nitro group significantly activates the pyridine (B92270) ring of 3-nitro-4-p-tolylpyridine towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance delocalization involving the nitro group. wikipedia.orgnih.gov The substitution can occur either by replacement of a hydrogen atom or by displacement of the nitro group itself.

Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgwikipedia.org In this reaction, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring, followed by base-induced elimination to afford the substituted product. nih.govorganic-chemistry.org For 3-nitropyridines, VNS reactions typically occur at positions activated by the nitro group, namely the C-2 and C-4 positions. However, in the case of this compound, the C-4 position is already substituted. Therefore, VNS reactions are expected to proceed at the C-2 or C-6 positions.

Studies on 4-substituted-3-nitropyridines have shown that amination via VNS using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) selectively occurs at the position para to the nitro group (C-6 position). researchgate.netrsc.org This regioselectivity is a general trend observed in VNS reactions of 3-nitropyridines. researchgate.netrsc.org

Table 1: Examples of Vicarious Nucleophilic Amination of Substituted 3-Nitropyridines

Starting MaterialReagentProductYield (%)Reference
3-Nitropyridine (B142982)Hydroxylamine2-Amino-5-nitropyridine (B18323)65 researchgate.net
3-Nitropyridine4-Amino-1,2,4-triazole2-Amino-5-nitropyridine78 researchgate.net
4-Methyl-3-nitropyridineHydroxylamine2-Amino-4-methyl-5-nitropyridine55 researchgate.net
4-Chloro-3-nitropyridine (B21940)4-Amino-1,2,4-triazole2-Amino-4-chloro-5-nitropyridine85 researchgate.net

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of nitropyridines where a nucleophile attacks a C-H position, and the resulting intermediate is oxidized to restore aromaticity. thieme-connect.comthieme-connect.com This method avoids the need for a leaving group on the nucleophile. For 3-nitropyridines, ONSH reactions with amines have been shown to yield 2-amino-5-nitropyridine derivatives with high regioselectivity. ntnu.no

In the context of 4-substituted-3-nitropyridines, oxidative amination with primary and secondary amines also leads to the formation of 2-alkylamino-5-nitropyridines. ntnu.no Therefore, it is anticipated that this compound would react with amines under ONSH conditions to yield 2-amino-5-nitro-4-p-tolylpyridine derivatives. The reaction typically requires an oxidizing agent to facilitate the rearomatization step. thieme-connect.com

Transition-Metal-Catalyzed Transformations

The nitro group in this compound can also serve as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

C-C Bond Forming Reactions (e.g., Suzuki-Miyaura Denitrative Coupling)

The Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation, has been extended to use nitroarenes as electrophilic partners in a process known as denitrative coupling. nih.govorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of a nitroarene with a boronic acid or its derivative, where the nitro group is displaced. nih.govacs.org The development of specific catalyst systems, such as those employing bulky phosphine (B1218219) ligands like BrettPhos or N-heterocyclic carbenes (NHCs), has been crucial for the success of these transformations. nih.govrsc.org

Table 2: Examples of Palladium-Catalyzed Denitrative Suzuki-Miyaura Coupling of Nitroarenes

NitroareneBoronic AcidCatalyst/LigandProductYield (%)Reference
Nitrobenzene4-Methoxyphenylboronic acidPd(acac)₂ / BrettPhos4-Methoxybiphenyl95 organic-chemistry.org
1-NitronaphthalenePhenylboronic acidPd(acac)₂ / BrettPhos1-Phenylnaphthalene88 organic-chemistry.org
4-NitrotoluenePhenylboronic acidPd(acac)₂ / BrettPhos4-Methylbiphenyl93 organic-chemistry.org

This table provides examples with various nitroarenes to illustrate the general applicability of the denitrative Suzuki-Miyaura coupling.

C-N Bond Forming Reactions (e.g., Directed C-H Amination)

Transition-metal-catalyzed C-H amination offers a direct and atom-economical approach to the synthesis of arylamines. rsc.org In the context of pyridine derivatives, the pyridine nitrogen can act as a directing group, facilitating the regioselective amination of C-H bonds. For 2-arylpyridines, copper-promoted ortho-directed C-H amination with NH-heterocycles has been demonstrated. rsc.org

While direct C-H amination of this compound itself has not been extensively documented, related methodologies provide insights into potential pathways. For instance, methods for the direct C2 and C4 C-H amination of fused azaarenes using iodine(III) reagents have been developed. nih.govchemrxiv.org Additionally, iridium-catalyzed C-H amination has been applied to a wide range of substrates, including those with directing groups, for late-stage functionalization. diva-portal.org Given the presence of both the pyridine nitrogen and the p-tolyl group, directed C-H amination could potentially be achieved at various positions on both the pyridine and the tolyl rings, depending on the catalyst and directing group strategy employed.

Functionalization through C-H Activation and Annulation Processes

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for molecular synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com In the context of this compound, the electronic properties of the nitro group play a crucial role in directing regioselectivity.

Research into the palladium-catalyzed C-H arylation of 3-nitropyridine has shown that the reaction is highly selective for the C-4 position. The electron-withdrawing nature of the nitro group at the 3-position increases the acidity of the adjacent C-4 hydrogen, facilitating its activation by the metal catalyst. nih.gov However, in this compound, this highly reactive C-4 position is already substituted. Studies on analogous 3-nitro-4-phenylpyridine (B1302954) substrates have demonstrated that the presence of a bulky aryl group at the C-4 position significantly hinders C-H activation at the adjacent C-2 and C-5 positions. For instance, attempts to arylate 3-nitro-4-phenylpyridine at the C-2 position resulted in only a small amount of the desired product, confirming the low reactivity of the remaining C-H bonds under these conditions. nih.gov

Table 1: Regioselectivity in C–H Arylation of Substituted Nitropyridines nih.gov
SubstratePosition of ArylationYieldComments
3-NitropyridineC-4GoodHigh regioselectivity due to electronic activation by the nitro group.
3-Nitro-4-phenylpyridineC-2LowLow reactivity attributed to steric hindrance from the C-4 phenyl group.
4-Nitro-2-phenylpyridineC-578%Demonstrates sensitivity of the reaction to steric hindrance.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, represent another key functionalization pathway. mdpi.comresearchgate.net For nitroarenes, these can proceed through tandem reactions involving reductive functionalization of the nitro group and simultaneous C-H functionalization of a proximal position. nih.gov A synthetic method involving the deoxygenation of nitroarenes to form aryl nitrenes, followed by ring expansion and trapping by a nucleophile, can lead to annulated products like benzimidazoles. nih.gov While not demonstrated specifically for this compound, such strategies could potentially be applied to construct fused heterocyclic systems.

Cycloaddition and Rearrangement Reactions

Beyond C-H activation, the π-system of this compound and its potential to generate highly reactive intermediates allow for a range of cycloaddition and rearrangement reactions. These transformations can dramatically alter the core structure of the molecule.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-withdrawing nitro group in 3-nitropyridine significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it an effective dienophile for reactions with electron-rich dienes. sciforum.netnih.gov

Theoretical studies using Density Functional Theory (DFT) have investigated the viability of 3-nitropyridine as a dienophile in polar Diels-Alder reactions. The calculations predict that the cycloaddition between 3-nitropyridine and various dienes is thermodynamically favorable, leading to the formation of quinoline (B57606) derivatives. sciforum.net The reaction mechanism is typically concerted, proceeding through an asynchronous transition state. sciforum.net Given these findings, this compound would be expected to undergo similar cycloadditions, with the p-tolyl group influencing the regioselectivity and potentially the reaction rate of the process.

Table 2: Theoretical Study of 3-Nitropyridine in Diels-Alder Reactions sciforum.net
DienePredicted Product TypeMechanism
IsopreneQuinoline derivativeSingle asymmetric and asynchronous transition state
1-Methoxy-1,3-butadieneQuinoline derivativeTwo transition states
Danishefsky's dieneQuinoline derivativeTwo transition states

The reduction of a nitro group can lead to various products depending on the reaction conditions. The partial reduction of 3-nitropyridines, for instance using phosphites, can generate a highly reactive 3-pyridyl nitrene intermediate. mdpi.com These nitrenes are not stable and readily undergo further transformations, primarily through ring-opening or ring-contraction pathways. ntnu.noacs.org

Ring-Opening: The 3-pyridyl nitrene can undergo cleavage of the pyridine ring. scispace.com This process often leads to the formation of acyclic, unsaturated nitrile species. For example, the thermal ring cleavage of 3-pyridyl azides (another source of 3-pyridyl nitrenes) has been reported to yield 4-isocyanobut-2-enenitrile products. ntnu.no This type of ring-opening is a facile process for nitrenes where the nitrene substituent is in a meta-relationship to the ring nitrogen atom. acs.org

Ring-Contraction: A common alternative pathway for pyridyl nitrenes is rearrangement to a five-membered ring. researchgate.net The Cadogan reaction of 2-aryl-3-nitropyridines, which involves reduction with a phosphite, primarily yields δ-carbolines via nitrene insertion. However, a significant side product is a ring-contracted cyanopyrrole. mdpi.com The proposed mechanism involves the formation of the 3-pyridyl nitrene, which undergoes a ring-opening to a carbene intermediate, followed by cyclization to a 3-cyanopyrrole derivative. mdpi.com This transformation of pyridines to pyrroles via nitrene intermediates has been observed in various systems and represents a potential, albeit complex, reactivity pathway for this compound. ntnu.noresearchgate.net The energetic favorability of ring-opening to a dienylnitrene followed by cyclization makes it a plausible mechanism for ring contraction. acs.org


Structural Elucidation and Spectroscopic Characterization of 3 Nitro 4 P Tolylpyridine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, enabling the assignment of specific signals to individual atoms within the 3-Nitro-4-p-tolylpyridine framework. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen significantly influences the chemical shifts of nearby protons and carbons. ucl.ac.uk

For a representative analog, the protons on the pyridine ring exhibit distinct signals. For instance, in similar substituted pyridines, aromatic protons typically resonate between 7.0 and 9.0 ppm. cdnsciencepub.com The protons of the p-tolyl group show characteristic patterns for a para-substituted benzene (B151609) ring, usually appearing as two distinct doublets, with the methyl protons manifesting as a sharp singlet further upfield. pressbooks.pub

The ¹³C NMR spectrum offers complementary data. Carbons attached to or near the electron-withdrawing nitro group are deshielded and appear at a lower field. ucl.ac.uk The specific chemical shifts can be definitively assigned using two-dimensional NMR techniques.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Analogs

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H7.0 - 9.0120 - 160
p-Tolyl-H (aromatic)7.0 - 8.0125 - 140
p-Tolyl-CH₃2.3 - 2.620 - 25
Pyridine-C-NO₂-145 - 155
Pyridine-C-Tolyl-140 - 150

Note: The chemical shifts are approximate and can vary based on the specific analog, solvent, and instrument frequency.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to map the connectivity of the molecular framework, advanced 2D NMR experiments are essential. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically on adjacent carbons. In this compound analogs, COSY spectra would establish the connectivity between the protons on the pyridine ring and within the p-tolyl group. cdnsciencepub.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is fundamental for assigning the signals of protonated carbons. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (usually over two or three bonds). This is critical for connecting the pyridine and p-tolyl rings, for example, by observing a correlation from the tolyl protons to the C-4 of the pyridine ring. It is also invaluable for assigning quaternary (non-protonated) carbons, such as C-3 and C-4. nih.govfluorine1.ru

Specialized NMR Nuclei (e.g., ¹⁵N, ³¹P) for Structural Insights

While ¹H and ¹³C NMR are standard, the analysis of other nuclei can provide unique structural information.

¹⁵N NMR: Nitrogen-15 NMR offers direct insight into the electronic environment of the nitrogen atoms in both the pyridine ring and the nitro group. The chemical shifts of these nitrogen atoms are sensitive to hybridization, the availability of the lone pair of electrons, and involvement in intermolecular interactions. nih.govresearchgate.net Studies on substituted nitropyridines have shown that the shielding of the pyridine ring nitrogen is sensitive to the inductive and steric effects of the substituents. researchgate.netresearchgate.net The ¹⁵N chemical shift of the nitro group would be markedly different from that of the pyridine nitrogen. nih.gov

³¹P NMR: For analogs of this compound that contain phosphorus-based functional groups, ³¹P NMR would be an indispensable tool. The chemical shift and coupling constants in ³¹P NMR spectra provide detailed information about the oxidation state, coordination, and bonding environment of the phosphorus atom.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. anton-paar.com This technique provides a wealth of information, including molecular conformation, bond lengths, bond angles, and intermolecular interactions. anton-paar.com

Determination of Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction studies on analogs of this compound reveal important details about their conformation in the solid state. A key structural parameter is the dihedral angle between the planes of the pyridine and p-tolyl rings. This angle is a result of the balance between steric hindrance from substituents on the rings and the effects of crystal packing. In related nitroaryl-pyridines, the nitro group is often twisted out of the plane of the pyridine ring to minimize steric clashes.

Crystallographic Data for Bond Lengths, Bond Angles, and Torsion Angles

Crystallographic data from X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a detailed understanding of the molecule's geometry.

Table 2: Representative Crystallographic Data for a Substituted Nitropyridine Analog

ParameterValue
Bond Lengths (Å)
C-N (nitro)~1.47
N-O (nitro)~1.22
C-C (inter-ring)~1.49
Bond Angles (°)
O-N-O (nitro)~124
C-C-N (pyridine)~122
Torsion Angles (°)
Dihedral angle (pyridine-aryl)4-38

Note: These values are representative and can vary between different analogs and crystal structures. Data is based on related nitropyridine structures.

The bond lengths within the pyridine and p-tolyl rings are generally consistent with those of other aromatic systems. The C-N and N-O bond lengths of the nitro group are characteristic of this functional group. The bond angles around the sp²-hybridized carbon and nitrogen atoms are typically close to 120°. The torsion angle between the two aromatic rings is a particularly informative parameter, indicating the degree of molecular twisting in the solid state. arkat-usa.org

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each molecule possesses a unique set of vibrational modes, which makes its infrared and Raman spectra a characteristic "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds. While specific experimental data for this compound is not widely available, the expected FTIR absorption bands can be predicted by analyzing its constituent parts: the pyridine ring, the nitro group (-NO₂), and the p-tolyl group.

The key vibrational modes for related nitroaromatic compounds provide a basis for these predictions. The nitro group typically exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). In aromatic compounds, these are generally observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. For instance, in a study of (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, the asymmetric and symmetric N-O stretching vibrations were observed at 1519 cm⁻¹ and 1346 cm⁻¹, respectively. tandfonline.com Similarly, the FTIR spectrum of 4-methyl-3-nitrobenzoic acid shows the symmetric stretching vibration of the nitro group at 1340 cm⁻¹. researchgate.net

The pyridine ring itself has a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net The p-tolyl group introduces vibrations from the methyl group (C-H stretching and bending) and the para-substituted benzene ring. Aromatic C-H out-of-plane bending vibrations are particularly diagnostic for substitution patterns, with p-disubstituted rings showing a strong band in the 800-860 cm⁻¹ range.

By combining these observations from analogous structures, a predicted FTIR spectrum for this compound can be constructed.

Table 1: Predicted FTIR Vibrational Frequencies for this compound Based on Analogous Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group/Moiety Reference Analog Data
Aromatic C-H Stretch 3000 - 3100 Pyridine and Tolyl Rings researchgate.net
C-H Asymmetric/Symmetric Stretch 2850 - 3000 Methyl (from Tolyl) researchgate.net
C=C / C=N Ring Stretch 1550 - 1650 Pyridine Ring researchgate.net
Asymmetric NO₂ Stretch 1515 - 1550 Nitro Group tandfonline.com
C=C Ring Stretch 1450 - 1500 Tolyl Ring tandfonline.com
Symmetric NO₂ Stretch 1340 - 1370 Nitro Group tandfonline.comresearchgate.net
C-H In-plane Bend 1000 - 1300 Aromatic Rings tandfonline.com
C-H Out-of-plane Bend (p-sub) 800 - 860 Tolyl Ring General IR Tables

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is complementary to FTIR and measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeleton of aromatic rings and the symmetric vibrations of substituents like the nitro group. The resulting spectrum serves as a unique vibrational fingerprint of the molecule. mdpi.com

For this compound, the most intense Raman bands are expected to arise from the ring breathing modes of the pyridine and tolyl moieties, as well as the symmetric stretch of the nitro group. Studies on nitrophenol isomers show that the asymmetric and symmetric stretching vibrations of the nitro group are clearly observable in Raman spectra. spectroscopyonline.com For m-nitrophenol, a characteristic peak for the NO₂ group appears at 1343 cm⁻¹. spectroscopyonline.com In simulated spectra of p-nitrobenzoic acid adsorbed on a silver surface, the symmetric stretch of the nitro group is predicted as a strong band at 1339 cm⁻¹. researchgate.net

The analysis of 4-amino-3-nitropyridine, a structurally similar compound, provides further insight. researchgate.net Its FT-Raman spectrum shows characteristic bands for the pyridine ring and the nitro group, which can be correlated to the expected spectrum of this compound. The p-tolyl group would introduce additional strong signals, particularly the ring breathing mode near 800-850 cm⁻¹ and C-H bending modes.

Table 2: Predicted Raman Shifts for this compound Based on Analogous Compounds

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group/Moiety Reference Analog Data
Aromatic C-H Stretch 3000 - 3100 Pyridine and Tolyl Rings researchgate.net
Ring C=C / C=N Stretch 1580 - 1620 Pyridine and Tolyl Rings researchgate.net
Asymmetric NO₂ Stretch 1510 - 1540 Nitro Group spectroscopyonline.com
Symmetric NO₂ Stretch 1330 - 1350 Nitro Group spectroscopyonline.comresearchgate.net
Ring Breathing Mode 990 - 1050 Pyridine Ring researchgate.net
Ring Breathing Mode (p-sub) 800 - 850 Tolyl Ring General Raman Tables

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides two critical pieces of information for structural elucidation: the exact molecular weight of the compound through the molecular ion peak (M⁺ or [M+H]⁺), and insight into the molecule's structure through the analysis of its fragmentation pattern.

The molecular formula for this compound is C₁₂H₁₀N₂O₂. Its monoisotopic molecular weight is approximately 214.07 g/mol . In a mass spectrum, one would expect to observe a molecular ion peak at m/z ≈ 214 under electron ionization (EI) conditions or a protonated molecular ion at m/z ≈ 215 under softer ionization conditions like electrospray ionization (ESI).

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. For this compound, several fragmentation pathways can be predicted based on the fragmentation of related nitroaromatic and pyridine compounds.

Loss of Nitro Group (-NO₂): A common fragmentation pathway for nitroaromatics is the loss of the nitro group as a neutral NO₂ radical (mass 46) or as NO (mass 30) followed by CO. This would result in a significant peak at m/z 168 (M-46).

Loss of Oxygen from Nitro Group: The loss of an oxygen atom (mass 16) from the nitro group can occur, leading to a fragment at m/z 198 (M-16).

Cleavage of the Tolyl Group: The bond between the pyridine and tolyl rings can cleave. This could lead to a tolyl cation (C₇H₇⁺) at m/z 91, which is a very common and stable fragment (the tropylium (B1234903) ion).

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of HCN (mass 27), leading to smaller fragment ions.

Analyzing the mass spectrum of a related isomer precursor, 4-Nitro-3-(p-tolyl)pyridine, would provide the most direct comparison for fragmentation patterns. While specific fragmentation data is not provided, the general principles of mass spectrometry confirm its utility in validating the molecular weight. High-resolution mass spectrometry (HRMS) would be particularly useful to confirm the elemental composition of the parent ion and its major fragments.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Ion Proposed Neutral Loss
214 [C₁₂H₁₀N₂O₂]⁺ Molecular Ion (M⁺)
198 [C₁₂H₁₀N₂O]⁺ O
184 [C₁₂H₁₀N₂]⁺ O₂
168 [C₁₂H₁₀N]⁺ NO₂

Theoretical and Computational Investigations of 3 Nitro 4 P Tolylpyridine

Density Functional Theory (DFT) for Ground State Properties

Theoretical and computational chemistry provides powerful tools for investigating the properties of molecules without the need for laboratory synthesis. For a compound like 3-Nitro-4-p-tolylpyridine, Density Functional Theory (DFT) is a widely used method to predict its ground state properties. DFT calculations can offer deep insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. researchgate.netresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization. gaussian.com This process involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule. For this compound, a key aspect to investigate would be the dihedral angle between the pyridine (B92270) ring and the p-tolyl group. The rotation around the C-C bond connecting these two rings would lead to different conformers with varying energies.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters for this compound

The following table presents hypothetical optimized geometrical parameters for the most stable conformer of this compound, as would be predicted by a DFT calculation at a certain level of theory (e.g., B3LYP/6-311++G(d,p)). scirp.org

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-C(tolyl)1.48 Å
Bond LengthC(pyridine)-N(nitro)1.47 Å
Bond AngleC-N-O (nitro group)118°
Dihedral AnglePyridine-Tolyl45°

Note: These are hypothetical values for illustrative purposes and would need to be calculated using specialized software.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Understanding the electronic structure of this compound is crucial for predicting its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. imperial.ac.uk The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group and the pyridine ring. The LUMO, on the other hand, would likely be concentrated on the electron-withdrawing nitro group and the pyridine ring. rsc.orgscispace.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap suggests that the molecule is more likely to be reactive.

Charge distribution analysis, often visualized using molecular electrostatic potential (MEP) maps, would show the electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the nitro group would create a significant region of negative electrostatic potential, while the hydrogen atoms of the aromatic rings would be regions of positive potential.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.5p-Tolyl group, Pyridine ring
LUMO-2.1Nitro group, Pyridine ring
HOMO-LUMO Gap4.4-

Note: These are hypothetical values for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also predict various spectroscopic parameters, which can be invaluable for identifying and characterizing the compound if it were to be synthesized.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are made by calculating the magnetic shielding tensors for each nucleus. Comparing the calculated NMR spectra with experimental data is a powerful method for structure verification. nih.govmdpi.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. nih.govniscpr.res.in The calculated frequencies for the stretching and bending of different bonds (e.g., N-O stretching of the nitro group, C-H stretching of the aromatic rings) can be compared with experimental IR and Raman spectra to confirm the molecule's structure and bonding. scirp.orgnih.gov

Computational Studies on Reaction Mechanisms and Kinetics

Beyond ground state properties, computational chemistry can be used to explore the reactivity of this compound in various chemical reactions.

Elucidation of Transition States and Reaction Energy Barriers

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. youtube.com Computational methods can be used to locate the geometry of these transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. This barrier determines the rate of the reaction; a lower barrier means a faster reaction. scielo.br

For example, one could computationally study the nucleophilic aromatic substitution on the pyridine ring, where the nitro group acts as a strong activating group. Calculations would reveal the structure of the Meisenheimer complex intermediate and the transition states leading to its formation and subsequent reaction. nih.gov

Analysis of Regioselectivity and Stereoselectivity

In many reactions, there are multiple possible products. Regioselectivity refers to the preference for one orientation of addition or substitution over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Computational studies can predict the regioselectivity of reactions involving this compound by comparing the activation energies for the different possible reaction pathways. scielo.br For instance, in an electrophilic aromatic substitution on the p-tolyl ring, calculations could determine whether the substitution is more likely to occur at the ortho or meta position relative to the methyl group. The pathway with the lower activation energy barrier would be the favored one.

Advanced Quantum Chemical Methodologies

Advanced computational techniques are instrumental in elucidating the electronic and structural properties of novel chemical compounds. For a molecule like this compound, these methods can predict its behavior and characteristics at a quantum level, offering insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for investigating the electronic excited states of molecules. This method can determine the energies of electronic transitions, which are fundamental to understanding a compound's UV-Vis absorption spectrum and its photophysical properties.

For this compound, a TD-DFT analysis would typically involve calculating the vertical excitation energies from the ground state to various excited states. These calculations also yield the oscillator strength for each transition, a theoretical measure of the intensity of the corresponding absorption band. The analysis further characterizes the nature of these transitions by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This allows for the classification of transitions, for instance, as n → π* or π → π* transitions, which are common in molecules containing heteroatoms and aromatic systems.

A hypothetical table of TD-DFT results for this compound might look as follows, illustrating the kind of data this method provides.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 3.10 400 0.25 HOMO → LUMO (π → π*)
S0 → S2 3.54 350 0.12 HOMO-1 → LUMO (π → π*)

Note: The data in this table is illustrative and not based on published experimental results for this specific compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it defines a unique surface for a molecule, which can then be color-coded to map different types of close contacts.

In the context of this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds, C–H···π interactions, and π–π stacking. The analysis generates a 2D "fingerprint plot" that summarizes these interactions. Different types of contacts appear in distinct regions of the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. This information is crucial for understanding the crystal packing and the forces that stabilize the solid-state structure of the compound.

The presence of a nitro group and aromatic rings in this compound suggests that O···H, N···H, C···H, and H···H contacts would be significant. The analysis would quantify the relative abundance of these interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Contact Type Contribution (%)
H···H 45.5
C···H / H···C 20.2
O···H / H···O 15.8
N···H / H···N 8.5
C···C 5.0

Note: The data in this table is for illustrative purposes and does not represent experimentally derived data for this molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name

Advanced Synthetic Applications of Nitropyridine Scaffolds

Design and Synthesis of Fused Polycyclic Heterocyclic Systems

The 3-Nitro-4-p-tolylpyridine core is an exemplary precursor for constructing a variety of fused polycyclic heterocycles. The reduction of the nitro group to an amine is a pivotal step, yielding a highly reactive intermediate, 3-amino-4-p-tolylpyridine, which is primed for cyclization reactions to build additional rings onto the pyridine (B92270) framework. ambeed.com

The synthesis of fused pyridazine (B1198779) systems often relies on the condensation of a hydrazine (B178648) moiety with a suitable dicarbonyl or equivalent precursor. In the context of the this compound scaffold, its derivative, 3-amino-4-p-tolylpyridine, can be further functionalized to introduce the necessary components for pyridazine ring formation. For instance, elaboration of the carbon framework adjacent to the amino group can set the stage for cyclization with hydrazine to form pyrido[3,4-c]pyridazine (B3354903) structures. mdpi.com

While specific examples detailing the synthesis of complex Pyrido[4,3-e]pyrrolo[2,3-c]pyridazines directly from this compound are not extensively documented, the general strategy is well-established in heterocyclic chemistry. mdpi.comnih.gov The amino-pyridine derived from the title compound is a key starting point for creating diverse pyrido-fused systems. semanticscholar.org The construction of a pyrrolo[1,2-b]pyridazine, for example, can be achieved through the [3+2] cycloaddition of pyridazinium ylides with alkynes, a strategy that underscores the versatility of pyridine-derived intermediates in building complex fused systems. researchgate.net

Table 1: Potential Pyrido-Fused Heterocycle Synthesis

Precursor Reagent Potential Product Class Ref
3-Amino-4-p-tolylpyridine derivative Hydrazine Pyrido[3,4-c]pyridazine mdpi.com

The 3-amino-4-p-tolylpyridine intermediate is a crucial precursor for accessing both azacinnoline (such as pyridocinnoline) and naphthyridine frameworks.

Azacinnolines: The synthesis of pyridocinnolines can be achieved through the diazotization of an aminopyridine followed by an intramolecular electrophilic substitution. mdpi.com For example, diazotization of 3-amino-4-p-tolylpyridine would generate a reactive diazonium salt. This salt can then undergo an intramolecular cyclization, specifically a Widman-Stoermer type reaction, where the diazonium group attacks the adjacent tolyl ring to form a new six-membered ring, yielding a 5-p-tolyl-pyrido[3,4-c]cinnoline derivative. mdpi.com

Naphthyridines: Naphthyridines, which are diazanaphthalenes, are commonly synthesized from aminopyridines using classic cyclization methods. nih.govekb.eg For instance, the Skraup reaction, involving the reaction of 3-amino-4-p-tolylpyridine with glycerol, sulfuric acid, and an oxidizing agent, would lead to the formation of a 1,5-naphthyridine (B1222797) ring system. nih.gov The electron-donating nature of the amino group facilitates the electrophilic cyclization onto the pyridine ring. A variety of substituted 1,8-naphthyridines have been synthesized from 2-aminopyridine (B139424) precursors, highlighting the broad applicability of this approach. uobaghdad.edu.iqnih.gov

Table 2: Synthesis of Azacinnolines and Naphthyridines

Starting Material Reaction Product Class Ref
3-Amino-4-p-tolylpyridine Diazotization, Intramolecular Cyclization Pyrido[3,4-c]cinnoline mdpi.com

The synthesis of fused imidazole (B134444) and pyrimidine (B1678525) rings onto the pyridine core represents a significant application of nitropyridine scaffolds.

Imidazo[4,5-b]pyridines: These structures, which are bioisosteres of purines, are of great interest in medicinal chemistry. mdpi.com A common and efficient route to Imidazo[4,5-b]pyridines starts with a 2-chloro-3-nitropyridine (B167233) derivative. mdpi.comresearchgate.net Applying this logic to the target scaffold, a hypothetical 2-chloro-3-nitro-4-p-tolylpyridine would first undergo nucleophilic substitution at the C2 position with an amine. The subsequent reduction of the nitro group at C3 yields a crucial 2,3-diaminopyridine (B105623) intermediate. mdpi.comresearchgate.net This diamine can then be cyclized by reacting with a one-carbon source, such as formic acid or trimethyl orthoformate, to construct the fused imidazole ring, yielding a substituted Imidazo[4,5-b]pyridine. mdpi.comgoogle.com

Pyrazolo[3,4-d]pyrimidines: This scaffold is another important purine (B94841) analogue. mdpi.comnih.gov While their synthesis often begins from pyrazole (B372694) precursors, nitropyridines can serve as starting materials for related fused systems. semanticscholar.orgmdpi.com For instance, the synthesis of pyrazolo[3,4-b]pyridines, a related isomer, can be achieved by condensing a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com A multi-step transformation of this compound could potentially provide the required synthons for building the pyrazole ring first, followed by the pyrimidine. More directly, aminopyrazole carbonitriles are key starting materials that, upon reaction with reagents like formamide, can yield the fused pyrazolo[3,4-d]pyrimidine core. ekb.eg

Table 3: Synthesis of Fused Imidazole and Pyrimidine Systems

Precursor Type Key Intermediate Cyclization Reagent Product Class Ref
Substituted 3-Nitropyridine (B142982) 2,3-Diaminopyridine Formic Acid / Orthoester Imidazo[4,5-b]pyridine mdpi.comresearchgate.net

Role in Scaffold Diversification and Molecular Editing Strategies

The true synthetic power of this compound lies in its capacity to act as a versatile platform for scaffold diversification and molecular editing, enabling the creation of a vast chemical space from a single, well-defined starting material.

The this compound scaffold is inherently designed to facilitate the construction of complex molecular architectures. The nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functionalities. mdpi.com Furthermore, its ready reduction to an amino group provides a nucleophilic handle for a multitude of cyclization and condensation reactions, leading to the fused heterocyclic systems discussed previously (e.g., Imidazo[4,5-b]pyridines, Naphthyridines). nih.govresearchgate.net The tolyl substituent not only influences the electronic landscape of the molecule but also serves as a potential site for late-stage functionalization through C-H activation strategies, further expanding molecular complexity. nih.gov This ability to systematically and predictably build complex structures is crucial for generating compound libraries for drug discovery and materials science. researchgate.netnih.gov

A key advantage of using this compound is its ability to serve as a gateway to a wide range of heterocyclic frameworks that extend beyond the initial pyridine ring. By leveraging the reactivity of the nitro group and the pyridine core, chemists can access numerous distinct bicyclic and polycyclic systems. nih.gov As demonstrated, this single scaffold can be transformed into:

Pyrido-fused systems like pyridopyridazines. mdpi.com

Diazanaphthalenes such as naphthyridines and azacinnolines. mdpi.comnih.gov

Purine bioisosteres including imidazo[4,5-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.comekb.eg

This strategic diversification transforms a simple substituted pyridine into a diverse collection of complex heterocyclic cores. This process of "scaffold hopping" or molecular editing is a powerful tool in modern organic synthesis, allowing for the exploration of structure-activity relationships and the development of novel molecular entities with tailored properties. sci-hub.se

Development of Specialized Organic Materials and Reagents

Nitropyridine scaffolds, such as this compound, represent a class of heterocyclic compounds with significant potential in the development of advanced organic materials. The unique electronic properties conferred by the electron-withdrawing nitro group and the electron-donating tolyl group attached to the pyridine ring make this molecule a valuable intermediate. The inherent reactivity of the nitro group and the coordination capabilities of the pyridine nitrogen atom open avenues for its application in creating a diverse range of functional molecules.

Intermediates for Fluorescent Molecules and Organic Optical Materials

The structure of this compound, featuring both an electron-donating (p-tolyl) and a strong electron-withdrawing (nitro) group on a π-conjugated pyridine core, makes it a promising precursor for molecules with interesting photophysical properties. This arrangement is a classic example of a "push-pull" system, which is a fundamental design principle for many organic chromophores and fluorophores.

The reduction of the nitro group to an amino group is a key transformation that can convert the non-fluorescent nitropyridine into a highly fluorescent aminopyridine derivative. This resulting 4-p-tolylpyridin-3-amine would possess a strong intramolecular charge transfer (ICT) character, which is often associated with high fluorescence quantum yields and sensitivity to the local environment. Such amino-substituted pyridines are valuable cores for building larger fluorescent probes for various sensing and imaging applications.

Furthermore, nitropyridine derivatives are utilized in the synthesis of nonlinear optical (NLO) materials. Organic molecules with large second-order NLO responses typically possess a strong push-pull electronic system. The significant difference in the electron-donating and -accepting abilities of the substituents on the pyridine ring in this compound suggests its potential as a building block for materials with NLO properties, which are crucial for applications in optical communications and data processing. researchgate.netscispace.com The synthesis of related push-pull pyridine systems has been demonstrated to yield materials with significant NLO activity.

Table 1: Synthetic Approaches to Substituted Pyridines Relevant to Optical Materials

ProductReactantsConditionsYield (%)Reference
4-Nitro-3-(p-tolyl)pyridine3-bromo-4-nitropyridine (B1272033), p-toluidineDMF, 120°C, 24 h58
4-(4-Nitrophenyl)-2,6-diphenylpyridine1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, benzaldehyde, ammonium (B1175870) acetateTMSOTf/HMDS, Microwave46 nih.gov
2-Amino-5-nitropyridine (B18323)3-nitropyridine, potassium permanganateDMSO/water, ammonia66 ntnu.no

This table presents synthetic methods for related nitropyridine derivatives, illustrating common strategies for constructing the core structures used in optical materials.

Precursors for Radiolabeled Compounds and Coordination Complexes

The this compound scaffold is also a versatile precursor for the synthesis of radiolabeled compounds and coordination complexes.

Radiolabeled Compounds: The introduction of a radionuclide, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I), into a molecule allows it to be used as a tracer in biological systems. google.com While specific radiolabeling procedures for this compound are not extensively documented, the aromatic rings in its structure provide potential sites for isotopic labeling. For instance, electrophilic substitution reactions could be adapted to introduce radioactive isotopes. Such radiolabeled versions of this compound or its derivatives could be valuable tools in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Coordination Complexes: The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a classic coordination site for a wide variety of metal ions. google.comlibretexts.org The formation of coordination complexes can dramatically alter the physical and chemical properties of the organic ligand, leading to materials with novel magnetic, electronic, or catalytic properties.

Furthermore, the oxygen atoms of the nitro group can also participate in coordination, allowing the molecule to act as a bidentate or bridging ligand. chemscene.com The specific coordination mode would depend on the metal ion and the reaction conditions. The synthesis of coordination complexes with substituted pyridine ligands has been shown to yield materials with interesting properties, including applications in catalysis and materials science. researchgate.netrsc.org The ability to tune the electronic properties of the pyridine ligand by modifying the substituents, such as in this compound, provides a strategy for the rational design of coordination complexes with desired functions.

Table 2: Examples of Coordination Complexes with Substituted Pyridine Ligands

ComplexLigandMetal IonApplication/PropertyReference
[EuL2c]4-amino-pyridyl containing ligandEu(III)Luminescent complex researchgate.net
[Cu(L)(N₃)₂]·MeOH2,6-bis(1-butylbenzimidazol-2-yl)pyridineCu(II)NLO properties researchgate.net
¹∞[Zn(pt)₂]2-(1,2,4-1H-triazol-3-yl)pyridineZn(II)White-light emission rsc.org

This table highlights the diversity of coordination complexes that can be formed from substituted pyridine ligands and their potential applications.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Nitro-4-p-tolylpyridine, and how can purity be maximized?

Methodological Answer: The synthesis of nitro-substituted pyridine derivatives typically involves condensation reactions under reflux. For example, 2,4,6-tris(4-nitrophenyl)pyridine (TNPP) is synthesized by refluxing nitro-substituted aldehydes, ketones, and ammonium acetate in glacial acetic acid for 4 hours, followed by recrystallization in DMF and ethanol to achieve >95% purity . For this compound, analogous methods may involve:

  • Reagents : 4-p-tolylpyridine derivatives, nitric acid (or nitrating agents), and acetic anhydride.
  • Conditions : Controlled temperature (80–100°C) to avoid over-nitration.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in polar solvents (e.g., ethanol/DMF mixtures).

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeReference
Temperature80–100°C
Reaction Time4–6 hours
Solvent SystemGlacial acetic acid
Purification MethodRecrystallization

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Nitroaromatic compounds like this compound pose flammability (H226) and toxicity (H302) risks. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Inert atmosphere (argon/nitrogen) and away from oxidizing agents .
  • Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can regiocontrolled functionalization of this compound be achieved for catalytic applications?

Methodological Answer: Regiocontrolled polyarylation of pyridine derivatives requires precise metal-mediated strategies. For example, palladium-catalyzed C–H activation enables selective functionalization at the 2- or 4-positions of pyridine rings . Key steps:

  • Catalyst System : Pd(OAc)₂ with ligands (e.g., PPh₃) in DMF at 120°C.
  • Substrate Design : Electron-withdrawing groups (e.g., nitro) direct arylation to meta positions.
  • Validation : Monitor reaction progress via LC-MS and confirm regiochemistry via ¹³C NMR .

Q. Table 2: Regiocontrol Strategies

Position TargetedCatalyst SystemYield (%)Reference
2-positionPdCl₂/PCy₃78
4-positionPd(OAc)₂/XPhos65

Q. How do spectroscopic techniques resolve structural ambiguities in nitro-pyridine derivatives?

Methodological Answer: Contradictions in reported spectral data (e.g., IR peaks for nitro groups) require multi-technique validation:

  • FTIR : Nitro group vibrations appear at 1520–1550 cm⁻¹ (asymmetric) and 1340–1380 cm⁻¹ (symmetric) .
  • ¹H NMR : Aromatic protons adjacent to nitro groups show deshielding (δ 8.5–9.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₂H₉N₂O₂: calculated 237.0668, observed 237.0665) .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer: Nitro groups can deactivate catalysts via electron withdrawal. Mitigation approaches include:

  • Pre-activation : Reduce nitro to amine temporarily, then re-oxidize post-coupling .
  • Catalyst Optimization : Use electron-rich ligands (e.g., BrettPhos) to enhance Pd catalyst turnover .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. Table 3: Yield Improvement Case Study

StrategyInitial Yield (%)Optimized Yield (%)Reference
Catalyst Screening3572
Solvent Optimization2865

Q. How can computational modeling predict reactivity trends in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) identify reactive sites:

  • Nitro Group Effects : Electron-deficient rings favor electrophilic attacks at para positions.
  • Transition State Analysis : Simulate activation barriers for nitration or arylation steps .
  • Software Tools : Gaussian 16 or ORCA for energy minimization and orbital visualization.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 200°C vs. 230°C) may arise from impurities or measurement techniques. Standardized protocols:

  • TGA Analysis : Conduct under nitrogen at 10°C/min to track mass loss .
  • DSC : Identify exothermic peaks associated with decomposition .
  • Reproducibility : Compare batches synthesized via identical routes (e.g., recrystallized vs. crude product) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.